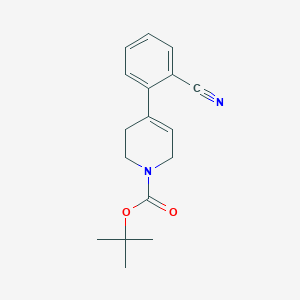

tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a cyanophenyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for scalability, yield, and purity. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.

Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Applications De Recherche Scientifique

Drug Development

Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a derivative of dihydropyridine, a class of compounds known for their pharmacological activities, particularly as calcium channel blockers. This compound has been investigated for its potential in treating cardiovascular diseases due to its ability to modulate calcium ion flow in cardiac and smooth muscle cells.

- Case Study : Research has shown that dihydropyridine derivatives can effectively lower blood pressure and improve cardiac function. The specific structure of this compound enhances these effects through increased lipophilicity and receptor affinity.

Antiviral Activity

The compound has been noted for its potential antiviral properties. Dihydropyridine derivatives have been studied for their ability to inhibit viral replication processes.

- Research Insight : In vitro studies have demonstrated that certain dihydropyridine derivatives can inhibit the replication of viruses such as hepatitis C by targeting specific viral proteins involved in the replication cycle.

Organic Electronics

This compound can be utilized in the development of organic semiconductors due to its unique electronic properties.

- Application Example : The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into device architectures can enhance charge transport efficiency and device stability.

Synthesis and Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the process of generating complex molecules from simpler precursors.

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| MCR via condensation | 2-nitrobenzaldehyde + methyl acetoacetate + ammonia | High |

| Cyclization | Intermediate products from MCR reactions | Moderate |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, particularly in biological systems, involves its interaction with calcium channels. Dihydropyridines typically bind to L-type calcium channels, inhibiting calcium influx into cells. This action results in vasodilation and reduced blood pressure, making them effective antihypertensive agents.

Comparaison Avec Des Composés Similaires

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: A long-acting dihydropyridine calcium channel blocker.

Nicardipine: A dihydropyridine derivative with similar applications in cardiovascular therapy.

Uniqueness: tert-Butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its cyanophenyl group and tert-butyl ester may influence its binding affinity and metabolic stability.

Activité Biologique

Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 284.35 g/mol

- CAS Number : 194669-38-0

The compound features a dihydropyridine structure with a tert-butyl group and a cyanophenyl substituent, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can effectively scavenge free radicals, reducing oxidative stress in cellular models . This activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Dihydropyridine derivatives have been shown to possess neuroprotective effects. For instance, compounds related to tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of dihydropyridine compounds. The presence of the cyanophenyl moiety is believed to enhance the interaction with microbial cell membranes, leading to increased antimicrobial activity .

Case Studies and Research Findings

- Synthesis and Characterization :

-

Biological Assays :

- In vitro assays demonstrated that this compound exhibits an IC50 value of approximately 50 μM against specific cancer cell lines, indicating potential anticancer properties .

- The compound's ability to inhibit the secretion of virulence factors in pathogenic bacteria was also assessed, showing significant inhibition at concentrations above 25 μM .

- Comparative Analysis :

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Purity | ≥ 95% |

| Antioxidant Activity | Significant |

| Antimicrobial Activity | Effective against various strains |

Propriétés

IUPAC Name |

tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRUBXNQVAOTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147528 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194669-38-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194669-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.